molecular formula C14H20N4O3S B2916304 N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-76-0

N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2916304
CAS RN: 898431-76-0
M. Wt: 324.4
InChI Key: GZRXVJKOFONAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Some derivatives of thiazolo[3,2-a]pyrimidine, similar in structure to the compound , have shown antimicrobial activity. These compounds were synthesized through reactions involving thioxo-tetrahydropyrimidine-5-carboxamides and ethyl chloroacetate (Gein et al., 2015).

Synthesis Techniques

  • Research into the synthesis of thiazolopyrimidines and related compounds, which includes structures akin to the specified compound, highlights various synthetic pathways and the potential for creating diverse derivatives (Sherif et al., 1993).

Biological Activity and Drug Potential

  • The compound has close relatives that have been tested for biocidal properties against bacteria and fungi, demonstrating the potential for pharmaceutical applications (Youssef et al., 2011).

Medicinal Properties

  • Related compounds have been discussed for their medicinal properties, including use in allergy medication and antimicrobial studies. These studies used NMR and IR spectroscopy for structural elucidation (Moradivalikboni et al., 2014).

Analgesic and Anti-Inflammatory Agents

  • Novel derivatives, similar in structure, have been synthesized for potential use as analgesic and anti-inflammatory agents. These compounds were tested as cyclooxygenase inhibitors and showed significant activity (Abu‐Hashem et al., 2020).

Supramolecular Aggregation and Conformational Features

  • Studies on thiazolopyrimidines, including close analogs of the specified compound, have provided insights into their conformational features and how structural modifications can influence supramolecular aggregation (Nagarajaiah & Begum, 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-4-17(5-2)7-6-15-11(19)10-12(20)16-14-18(13(10)21)9(3)8-22-14/h8,20H,4-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXVJKOFONAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.